molecular formula C6H9ClN2 B8782445 Benzene-o-diamine monohydrochloride CAS No. 39145-59-0

Benzene-o-diamine monohydrochloride

Cat. No. B8782445
Key on ui cas rn: 39145-59-0
M. Wt: 144.60 g/mol
InChI Key: GNNALEGJVYVIIH-UHFFFAOYSA-N
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Patent
US05310923

Procedure details

The mixture was heated and when the pot temperature reached 164° C., distillation commenced. The temperature gradually increased to 201° C. and a total of 44 ml of water plus ethylene glycol distillate were removed. The mixture was allowed to cool to 100° C. before 27.5 g (0.25 moles) of 4-cyanothiazole were added to the solution containing o-phenylenediamine monohydrochloride. The reaction mixture was heated to 125° C. and held within a temperature range of 125°-130° C. for a period of 5 hours. Thiabendazole formed as a precipitte during the 5 hours of heating. The reaction was monitored by gas chromatography and determined to be complete when the peaks corresponding to o-phenylenediamine and 4-cyanothiazole were negligible. Next, the reaction mass was cooled to 50° C. and filtered to collect the precipitate using a Buchner funnel and #4 Whatman filter paper. The wet cake was washed with 1.5 L of deionized water. The washed precipitate was dried overnight in a vacuum oven under 15-20" Hg and at a temperature of 90° C. The weight of dry thiabendazole crystals was 38.0 g, which corresponds to a yield of 75.5%. The purity was determined to be 99.67% (based on area %) using HPLC analysis.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75.5%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[CH:5][S:6][CH:7]=1)#[N:2].Cl.[C:9]1(N)[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15]>>[CH:13]1[CH:14]=[CH:9][C:10]2[N:15]=[C:1]([C:3]3[N:4]=[CH:5][S:6][CH:7]=3)[NH:2][C:11]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
C(#N)C=1N=CSC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=C(C=CC=C1)N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
201 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
reached 164° C.
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
a total of 44 ml of water plus ethylene glycol distillate were removed
ADDITION
Type
ADDITION
Details
were added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 125° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=1C=CC2=C(C1)NC(=N2)C3=CSC=N3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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